NS2B/NS3-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2B/NS3-IN-6 is a compound known for its inhibitory effects on the non-structural 2B and non-structural 3 protease of the dengue virus. This protease is crucial for the viral replication process, making this compound a potential therapeutic agent for treating dengue infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-6 typically involves multiple steps, including the formation of key intermediates through specific reactions such as condensation, cyclization, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
NS2B/NS3-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
NS2B/NS3-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating dengue and other viral infections.
Industry: Utilized in the development of antiviral drugs and in high-throughput screening assays for drug discovery
Mechanism of Action
NS2B/NS3-IN-6 exerts its effects by binding to the active site of the non-structural 2B and non-structural 3 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins, thereby blocking viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
Naringin: A phytocompound with antiviral properties.
Hesperidin: Another phytocompound known for its antiviral effects.
Gossypol: A natural compound with inhibitory effects on viral proteases.
Uniqueness of NS2B/NS3-IN-6
This compound is unique due to its high specificity and potency in inhibiting the non-structural 2B and non-structural 3 protease of the dengue virus. Its molecular structure allows for strong binding interactions with the protease, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C19H19N3O5S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-11-4-6-12(7-5-11)29(26,27)22-8-2-3-14(22)18(25)21-19-20-13-9-15(23)16(24)10-17(13)28-19/h4-7,9-10,14,23-24H,2-3,8H2,1H3,(H,20,21,25)/t14-/m0/s1 |
InChI Key |
QRPSEAYDNJVXNM-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.